PRMT5-IN-4b14
CAS No.:
Cat. No.: VC1564458
Molecular Formula: C19H18BrN3O
Molecular Weight: 384.28
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrN3O |
|---|---|
| Molecular Weight | 384.28 |
| IUPAC Name | N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide |
| Standard InChI | InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24) |
| Standard InChI Key | RFPVZTZIBYRPGW-UHFFFAOYSA-N |
| SMILES | O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
PRMT5-IN-4b14 possesses specific chemical properties that contribute to its efficacy as a PRMT5 inhibitor. The comprehensive characterization of this compound reveals the following structural and chemical details:
| Property | Specification |
|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O |
| Molecular Weight | 384.28 g/mol |
| SMILES Notation | O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2 |
| InChI | InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24) |
| Purity (Research Grade) | >98% |
The molecular structure of PRMT5-IN-4b14 features a brominated aromatic ring with a cyano group, a carboxamide linker, and a nitrogen-containing bicyclic system. This intricate structural design enables the compound to effectively interact with the PRMT5 binding pocket through multiple molecular interactions, contributing to its inhibitory potency and selectivity .
Mechanism of Action
PRMT5-IN-4b14 exerts its biological effects through specific inhibition of PRMT5 enzymatic activity. The compound interferes with PRMT5's ability to transfer methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins, including histones H3R8 and H4R3 .
The binding of PRMT5-IN-4b14 to PRMT5 is mediated by three principal types of molecular interactions:
-
Hydrophobic interactions between nonpolar regions of the inhibitor and complementary hydrophobic pockets within the PRMT5 catalytic domain
-
π-π stacking interactions between the aromatic rings of the inhibitor and aromatic amino acid residues in the enzyme binding site
-
Cation-π interactions that further stabilize the inhibitor-enzyme complex
This inhibition mechanism is significant because PRMT5-mediated symmetric dimethylation of histones H3R8 and H4R3 is associated with transcriptional silencing of tumor suppressor genes and cell cycle regulatory genes . By blocking this enzymatic activity, PRMT5-IN-4b14 may potentially reverse epigenetic silencing of anti-cancer genes, thereby exerting its anti-proliferative and pro-apoptotic effects.
Biological Activities
PRMT5-IN-4b14 demonstrates diverse biological activities that highlight its potential as both a research tool and therapeutic agent. These activities span from enzymatic inhibition to cellular effects in cancer models.
Enzymatic Inhibition Profile
In biochemical assays, PRMT5-IN-4b14 exhibits potent inhibitory activity against PRMT5 with an IC50 value of 2.71 μM . This indicates that at this concentration, the compound inhibits 50% of PRMT5's enzymatic activity. Importantly, PRMT5-IN-4b14 demonstrates remarkable selectivity, exhibiting greater than 70-fold selectivity for PRMT5 compared to related enzymes PRMT1 and PRMT4 . This high degree of selectivity is crucial for minimizing off-target effects and achieving specific modulation of PRMT5-dependent biological processes.
| Parameter | Value | Comparison |
|---|---|---|
| PRMT5 IC50 | 2.71 μM | Baseline measurement |
| Selectivity over PRMT1 | >70-fold | Minimal cross-reactivity |
| Selectivity over PRMT4 | >70-fold | Minimal cross-reactivity |
Anti-Proliferative Effects
One of the most significant biological activities of PRMT5-IN-4b14 is its potent anti-proliferative effect against various hematological cancer cell lines. The compound has demonstrated efficacy against multiple leukemia and lymphoma cell types, including:
-
MV4-11 (acute myeloid leukemia)
-
Pfeiffer (diffuse large B-cell lymphoma)
-
SU-DHL-4 (diffuse large B-cell lymphoma)
-
KARPAS-422 (B-cell lymphoma)
This broad-spectrum activity against hematological malignancies is particularly noteworthy given the established role of PRMT5 in lymphomagenesis and leukemogenesis .
Cell Cycle Effects and Apoptosis Induction
PRMT5-IN-4b14 treatment results in significant cell cycle arrest in cancer cells, consistent with PRMT5's known role in regulating the expression of cell cycle regulatory genes . This effect likely stems from the inhibition of PRMT5-mediated histone methylation, which may lead to reactivation of cell cycle checkpoint genes that are epigenetically silenced in cancer cells.
In addition to cell cycle arrest, PRMT5-IN-4b14 demonstrates apoptosis-inducing effects . This pro-apoptotic activity suggests that PRMT5 inhibition may sensitize cancer cells to programmed cell death, potentially by altering the expression of pro-survival and pro-apoptotic genes through epigenetic mechanisms.
Molecular Effects
At the molecular level, PRMT5-IN-4b14 treatment reduces the cellular symmetric arginine dimethylation of the SmD3 protein, a well-established PRMT5 substrate involved in RNA splicing . This molecular effect serves as a direct biomarker of PRMT5 inhibition within cells, confirming that the compound effectively engages its intended target in the cellular context.
The reduction in SmD3 symmetric dimethylation is significant because aberrant RNA splicing mediated by PRMT5 has been implicated in cancer development and progression . By inhibiting PRMT5-mediated methylation of splicing factors like SmD3, PRMT5-IN-4b14 may potentially normalize splicing patterns that contribute to the cancer phenotype.
Relationship to PRMT5 Dysregulation in Cancer
The therapeutic potential of PRMT5-IN-4b14 is closely linked to the established role of PRMT5 dysregulation in cancer pathogenesis. PRMT5 plays a complex role in oncogenesis, as it controls the expression of genes implicated in both tumor promotion and suppression .
PRMT5 overexpression has been documented across various cancer types, where it contributes to malignant transformation through multiple mechanisms:
-
Epigenetic silencing of tumor suppressor genes through symmetric dimethylation of histones H3R8 and H4R3
-
Modification of non-histone proteins that regulate cell growth and survival pathways
-
Regulation of RNA splicing that can generate pro-oncogenic splice variants
-
Modulation of DNA damage response and repair pathways that affect genomic stability
Specifically, PRMT5 has been shown to stimulate expression of oncogenic factors like Fibroblast-derived Growth Factor Receptor-3 (FGFR-3), eukaryotic elongation Initiation Factor-4E (eIF4E), and the androgen receptor (AR) in various cancer types . Additionally, PRMT5 can suppress the expression of tumor suppressor genes and pro-apoptotic genes, including ST7, PTPROt, CASP10, DAP1, HOXA5, and HRK .
By inhibiting PRMT5 activity, PRMT5-IN-4b14 has the potential to reverse these oncogenic mechanisms, providing a multi-faceted approach to cancer therapy that targets the epigenetic and post-translational modifications underlying malignant transformation.
Future Research Directions
The current state of knowledge regarding PRMT5-IN-4b14 suggests several important directions for future research:
-
In-depth structure-activity relationship studies to optimize the PRMT5-IN-4b14 scaffold for improved potency and pharmacokinetic properties
-
Evaluation of PRMT5-IN-4b14 in animal models of cancer to assess in vivo efficacy and tolerability
-
Exploration of combination therapies pairing PRMT5-IN-4b14 with standard-of-care treatments or other targeted agents
-
Investigation of biomarkers that might predict sensitivity to PRMT5 inhibition, enabling patient stratification
-
Mechanistic studies to further elucidate the molecular basis of PRMT5-IN-4b14's anti-cancer effects
These research directions would contribute to a more comprehensive understanding of PRMT5-IN-4b14's potential as both a research tool and therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume